Bis-(cyclopentadienyl)vanadium chloride
Description
Bis(cyclopentadienyl)vanadium(IV) dichloride (CAS 12083-48-6), commonly termed vanadocene dichloride, is an organometallic compound with the formula $(\text{C}5\text{H}5)2\text{VCl}2$. It features a vanadium(IV) center sandwiched between two cyclopentadienyl (Cp) rings and coordinated by two chloride ligands. This compound is air- and moisture-sensitive, requiring storage under inert atmospheres . Its primary applications include catalysis in organic synthesis and biomedical research, particularly in anticancer studies .
Properties
Molecular Formula |
C10H10ClV-3 |
|---|---|
Molecular Weight |
216.58 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;vanadium;chloride |
InChI |
InChI=1S/2C5H5.ClH.V/c2*1-2-4-5-3-1;;/h2*1-3H,4H2;1H;/q2*-1;;/p-1 |
InChI Key |
IFGJVSVPQIOZID-UHFFFAOYSA-M |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[V] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
The most established synthetic approach to this compound involves the reaction of vanadium(III) chloride (VCl₃) with cyclopentadienyl sodium (NaC₅H₅) in an aprotic solvent such as tetrahydrofuran (THF). The reaction proceeds as follows:
$$
\text{VCl}3 + 2 \text{NaC}5\text{H}5 \rightarrow (\text{C}5\text{H}5)2\text{VCl} + 2 \text{NaCl}
$$
This reaction requires careful control of temperature and solvent purity to maximize yield and purity of the product. Typically, the reaction is conducted under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the vanadium center and degradation of the cyclopentadienyl ligand.
Reaction Conditions and Optimization
- Solvent: Tetrahydrofuran (THF) is preferred due to its ability to solubilize both reactants and stabilize the intermediate species.
- Temperature: Mild temperatures (room temperature to slightly elevated, ~25–60°C) are used to balance reaction rate and product stability.
- Atmosphere: Inert atmosphere is mandatory to avoid oxidation.
- Purification: The crude product is purified by recrystallization or sublimation to remove sodium chloride and unreacted starting materials.
Alternative Synthetic Approaches
Though less common, other methods include:
- Direct reaction of vanadium metal or vanadium halides with cyclopentadiene derivatives under controlled conditions.
- Use of vanadium(IV) or vanadium(V) precursors followed by reduction and ligand substitution to yield this compound.
- Carbonyl insertion reactions where carbon monoxide promotes insertion of SnCl₂ into the V–Cl bond of this compound, yielding related complexes.
Data Table Summarizing Key Preparation Parameters
| Parameter | Details | Notes/References |
|---|---|---|
| Starting Materials | Vanadium(III) chloride (VCl₃), Sodium cyclopentadienide (NaC₅H₅) | Purity critical for yield |
| Solvent | Tetrahydrofuran (THF) | Stabilizes intermediates |
| Temperature | 25–60°C | Controlled to avoid decomposition |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation |
| Reaction Time | Several hours (typically 12–24 h) | Ensures complete conversion |
| Purification | Recrystallization or sublimation | Removes NaCl and impurities |
| Yield | Variable, generally moderate to high | Dependent on reaction control |
Summary Table: Comparison of Preparation Methods
Authoritative Source Summary
- PubChem and ACS Publications confirm that the reaction of vanadium(III) chloride with sodium cyclopentadienide in THF is the standard laboratory synthesis route.
- Research articles demonstrate the importance of reaction atmosphere and solvent choice for obtaining pure this compound and its derivatives.
- X-ray crystallography and spectroscopic data (UV-Vis, EPR) validate the structure and oxidation state, confirming the success of the preparation methods.
Final Remarks
This compound is reliably prepared by the reaction of vanadium(III) chloride with sodium cyclopentadienide in tetrahydrofuran under inert atmosphere. This method balances simplicity, yield, and purity, making it the preferred approach in both academic and industrial settings. The reaction conditions must be carefully controlled to prevent oxidation and ensure product integrity. The compound’s preparation directly impacts its subsequent chemical behavior and applications in catalysis, materials science, and biological studies.
Chemical Reactions Analysis
Types of Reactions:
Substitution: It reacts with various ligands, such as carbon monoxide, to form ionic vanadocene derivatives.
Common Reagents and Conditions:
Oxidation: Ferrocenium salts in toluene.
Reduction: Alkynes.
Substitution: Carbon monoxide under inert atmosphere.
Major Products:
Oxidation: Monocations of this compound.
Reduction: Vanadium-cyclopropene complexes.
Substitution: Ionic vanadocene derivatives.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Paramagnetic Studies: Its paramagnetic properties make it a valuable compound for electron paramagnetic resonance (EPR) studies.
Industry:
Mechanism of Action
Molecular Targets and Pathways: Bis-(cyclopentadienyl)vanadium chloride exerts its effects primarily through its ability to undergo redox reactions. The vanadium center in the compound can switch between different oxidation states, facilitating various chemical transformations. This redox flexibility is crucial for its catalytic activity and its interactions with other molecules .
Comparison with Similar Compounds
Key Findings :
- Vanadocene dichloride is uniquely cytotoxic among metallocenes, inducing apoptosis in human testicular cancer cells at low micromolar concentrations .
- Substituting ancillary ligands (e.g., replacing Cl⁻ with SCN⁻ or NCSe⁻) enhances potency. For example, $[\text{VCp}2(\text{NCSe})2]$ exhibits IC₅₀ values below 1 μM .
Comparison with Other Vanadium Chlorides
Vanadium forms diverse chlorides across oxidation states (+2 to +5). Vanadocene dichloride (V⁴⁺) contrasts with inorganic vanadium chlorides as follows:
Table 2: Properties of Vanadium Chlorides
| Compound | Oxidation State | Structure | Applications | Stability |
|---|---|---|---|---|
| Vanadocene dichloride | +4 | Organometallic | Anticancer agents, catalysis | Air-sensitive |
| Vanadium(III) chloride | +3 | VCl₃ (layered) | Catalysts, reducing agents | Hygroscopic |
| Vanadium(IV) tetrachloride | +4 | VCl₄ (liquid) | Precursor for V films | Decomposes above 150°C |
| Oxovanadium(IV) chloride | +4 | VOCl₂ | Electrochemical studies | Stable in acidic media |
Key Differences :
- Reactivity: Inorganic chlorides like VCl₃ and VCl₄ are highly reactive in redox reactions, whereas vanadocene dichloride participates in ligand-exchange reactions due to its organometallic nature .
- Biomedical Utility : Only vanadocene derivatives demonstrate selective cytotoxicity, likely due to their lipophilic Cp ligands enabling cellular uptake .
Physicochemical Properties
Table 3: Physicochemical Comparison of Vanadium Compounds
| Property | Vanadocene Dichloride | VCl₃ | VOCl₂ |
|---|---|---|---|
| Molecular Weight (g/mol) | 252.02 | 157.30 | 137.85 |
| Melting Point (°C) | 182–194 (dec.) | ~300 (sublimes) | 210 (decomposes) |
| Solubility | Soluble in THF, DCM | Soluble in water | Soluble in acids |
| Oxidation State Stability | Stable as V⁴⁺ | Stable as V³⁺ | Stable as V⁴⁺ |
Notes:
- Vanadocene dichloride decomposes upon melting, unlike VCl₃, which sublimes .
- Its solubility in organic solvents contrasts with the aqueous solubility of VCl₃ and VOCl₂ .
Market and Manufacturing
- Production : Vanadocene dichloride is synthesized via redox reactions between vanadium chlorides and cyclopentadienyl salts under inert conditions .
- Market Trends : As of 2024, primary manufacturers are located in Europe and Asia, with applications in niche research sectors (e.g., oncology) driving demand .
Q & A
Q. What are the standard synthetic routes for bis-(cyclopentadienyl)vanadium dichloride, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves reacting vanadium tetrachloride (VCl) with cyclopentadienyl sodium (NaCp) in anhydrous tetrahydrofuran (THF) under inert atmosphere. Key steps include:
- Ligand substitution : VCl reacts with NaCp at −78°C to form the intermediate [CpVCl], followed by further substitution with NaCp at room temperature.
- Purification : Sublimation under reduced pressure (10 mbar, 150°C) yields pure product.
Optimization Strategies : - Control reaction stoichiometry (2:1 NaCp:VCl) to minimize byproducts.
- Use pyridine or triethylamine as catalysts to accelerate ligand substitution .
- Monitor reaction progress via NMR to detect intermediates.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing bis-(cyclopentadienyl)vanadium dichloride?
Methodological Answer:
- X-ray Diffraction (XRD) : Resolves the sandwich structure with V coordinated to two cyclopentadienyl ligands and two chloride ions. Bond lengths (V–Cl: ~2.3 Å, V–C: ~2.2 Å) confirm geometry .
- NMR : Cyclopentadienyl protons appear as a singlet at δ 5.2–5.5 ppm in CDCl.
- Electron Paramagnetic Resonance (EPR) : Detects paramagnetic V centers (d configuration) with g-values ~1.98.
- IR Spectroscopy : Stretching frequencies for V–Cl bonds occur at 350–400 cm.
Q. How can the solubility and thermal stability of bis-(cyclopentadienyl)vanadium dichloride be systematically evaluated?
Methodological Answer:
- Solubility : Test in polar (THF, DMSO) vs. non-polar solvents (hexane) via gravimetric analysis. The compound is sparingly soluble in hexane but dissolves in THF with slight heating.
- Thermogravimetric Analysis (TGA) : Decomposition begins at ~200°C, with mass loss corresponding to chloride ligand dissociation.
- Differential Scanning Calorimetry (DSC) : Endothermic peaks at 180–220°C indicate phase transitions or decomposition .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic activity of bis-(cyclopentadienyl)vanadium dichloride in olefin polymerization?
Methodological Answer:
- Redox Activity : V can undergo one-electron reduction to V, enabling radical initiation.
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track polymerization rates. The rate-determining step involves ethylene insertion into the V–Cl bond.
- DFT Calculations : Model the electron transfer pathways and ligand dissociation energies. Comparative studies with zirconocene analogs show lower activation barriers for vanadium systems .
Q. How can conflicting reports on the cytotoxicity of bis-(cyclopentadienyl)vanadium dichloride be resolved?
Methodological Answer: Discrepancies in cytotoxicity (e.g., IC values ranging from 10–100 µM) may arise from:
- Cell Line Variability : Test across multiple lines (e.g., HeLa, MCF-7) using MTT assays .
- Redox State : Pre-reduce the compound with ascorbate to stabilize V and compare activity.
- Ligand Exchange : Monitor intracellular chloride displacement using inductively coupled plasma mass spectrometry (ICP-MS) to correlate metal uptake with toxicity .
Q. What experimental approaches validate the proposed electronic structure of bis-(cyclopentadienyl)vanadium dichloride in theoretical studies?
Methodological Answer:
- Magnetic Susceptibility : Measure via SQUID magnetometry to confirm paramagnetism (µ ≈ 1.73 µ for d systems).
- X-ray Absorption Spectroscopy (XAS) : Analyze the V K-edge to determine oxidation state and ligand field splitting.
- Cyclic Voltammetry : Identify redox potentials (e.g., V at −0.5 V vs. Ag/AgCl) and compare with computed HOMO-LUMO gaps .
Q. How does the reactivity of bis-(cyclopentadienyl)vanadium dichloride compare to other metallocenes (e.g., ferrocene, zirconocene) in cross-coupling reactions?
Methodological Answer:
- Substitution Reactions : React with Grignard reagents (e.g., RMgX) to form CpVR. Vanadium derivatives exhibit faster kinetics than zirconium due to smaller ionic radius.
- Catalytic Screening : Compare turnover frequencies (TOF) in Suzuki-Miyaura couplings. Vanadocene systems show moderate activity (TOF: 50–100 h) but require co-catalysts like Pd(PPh) .
Q. What strategies mitigate challenges in reproducing published synthetic protocols for bis-(cyclopentadienyl)vanadium dichloride?
Methodological Answer:
- Moisture Sensitivity : Use Schlenk-line techniques and rigorously dry solvents (e.g., THF over Na/benzophenone).
- Byproduct Identification : Employ GC-MS to detect cyclopentadiene dimers (e.g., dicyclopentadiene), which form if NaCp is impure.
- Yield Optimization : Replace NaCp with CpLi for faster reaction kinetics, but monitor for over-reduction to V species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
